molecular formula C12H17NO2 B108043 N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide CAS No. 16413-75-5

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide

Cat. No.: B108043
CAS No.: 16413-75-5
M. Wt: 207.27 g/mol
InChI Key: ZZGMTCKULVMTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide is a derivative of ephedrine, a naturally occurring alkaloid found in plants of the genus Ephedra. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the ephedrine molecule. It is known for its stimulant properties and has been studied for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide can be synthesized from ephedrine through an acetylation reaction. The process involves the reaction of ephedrine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-acetyl-N-methyl-2-amino-1-phenylpropan-1-one.

    Reduction: The compound can be reduced to form N-acetyl-N-methyl-2-amino-1-phenylpropan-1-ol.

    Substitution: this compound can undergo substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Substitution: Various nucleophiles in the presence of a base.

Major Products:

    Oxidation: N-acetyl-N-methyl-2-amino-1-phenylpropan-1-one.

    Reduction: N-acetyl-N-methyl-2-amino-1-phenylpropan-1-ol.

    Substitution: Depending on the nucleophile used, different substituted derivatives of this compound can be formed.

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide is investigated for its potential therapeutic uses, including as a bronchodilator and decongestant.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide exerts its effects primarily through its interaction with adrenergic receptors in the body. It stimulates the release of neurotransmitters such as norepinephrine and dopamine, leading to increased heart rate, bronchodilation, and enhanced alertness. The compound’s molecular targets include adrenergic receptors and various enzymes involved in neurotransmitter synthesis and degradation.

Comparison with Similar Compounds

    Ephedrine: The parent compound from which N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide is derived.

    Pseudoephedrine: A stereoisomer of ephedrine with similar stimulant properties.

    Methcathinone: A related compound with potent stimulant effects.

Uniqueness: this compound is unique due to the presence of the acetyl group, which alters its pharmacokinetic properties and potentially its pharmacodynamic effects. This modification can lead to differences in its duration of action, potency, and side effect profile compared to its parent compound, ephedrine.

Properties

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMTCKULVMTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936913
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16413-75-5
Record name N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16413-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(beta-hydroxy-alpha-methylphenethyl)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016413755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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